

Application Notes and Protocols for High-Throughput Screening of Novel Globomycin Derivatives

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Compound of Interest

Compound Name: *Globomycin derivative G2A*

Cat. No.: *B15568247*

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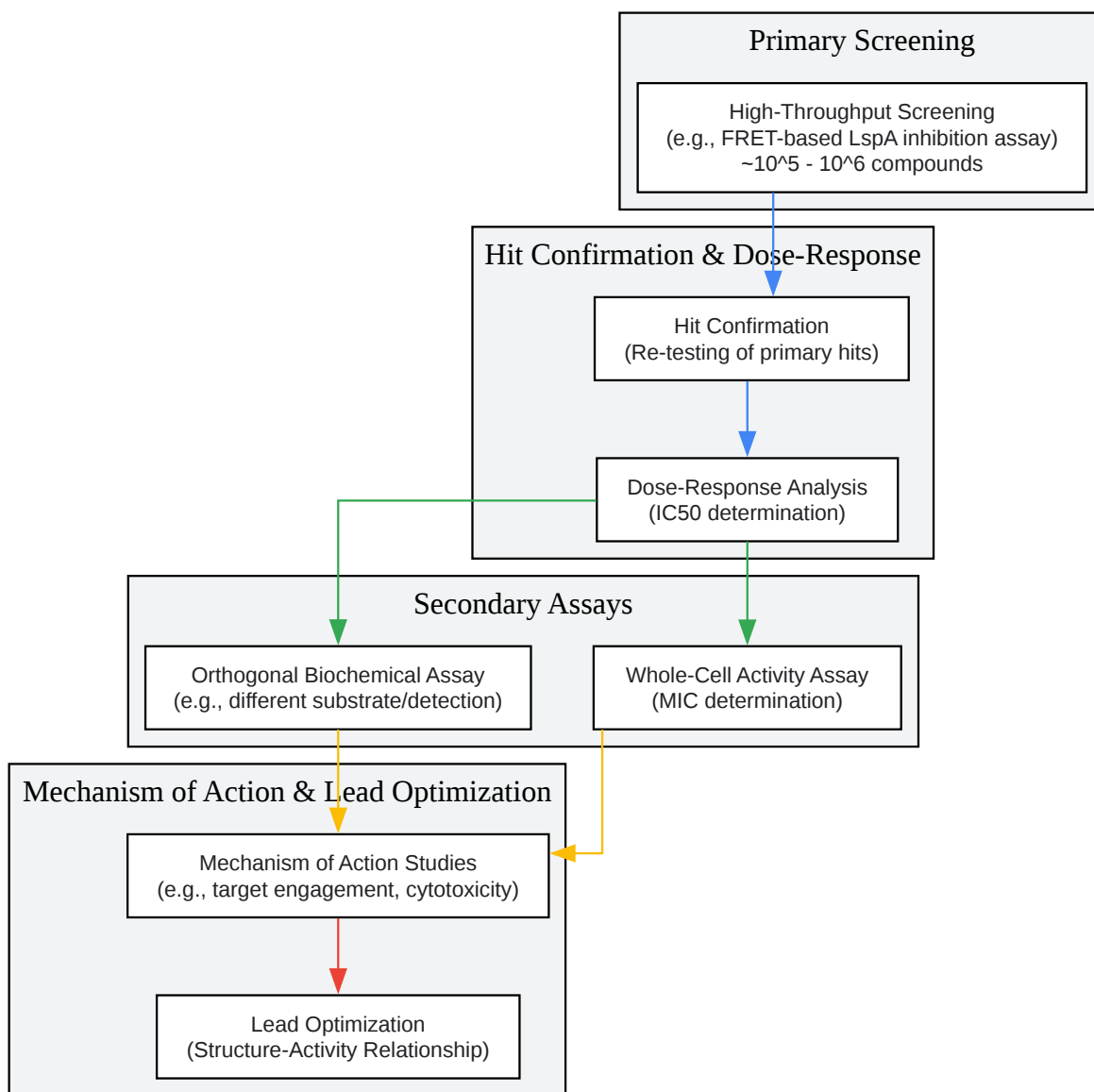
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel globomycin derivatives. Globomycin is a potent natural product that inhibits lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway, making it an attractive target for the development of new antibiotics, particularly against Gram-negative bacteria.[1][2][3] The following sections detail the screening workflow, experimental protocols, and data for novel globomycin analogs.

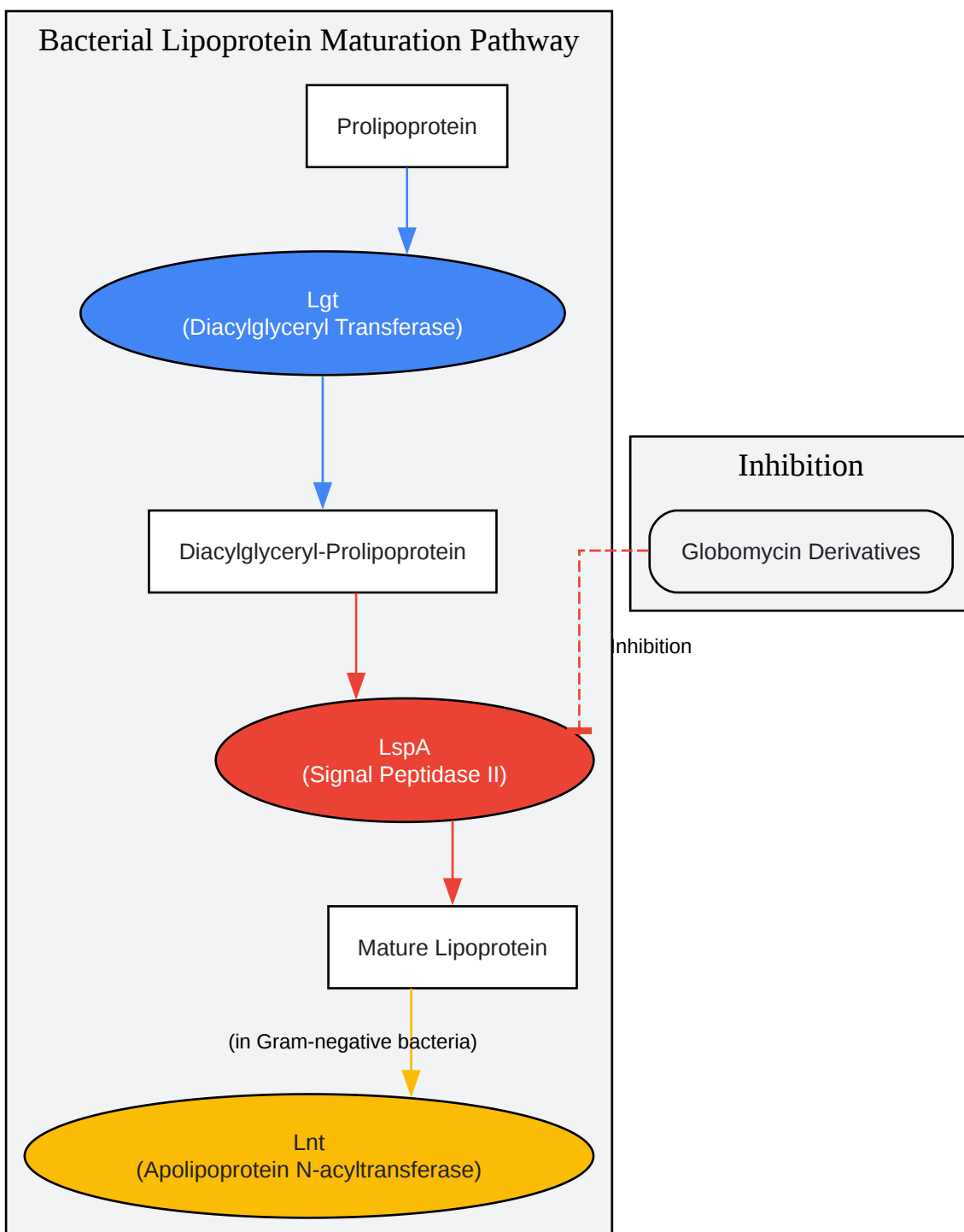
Introduction to Globomycin and LspA

Globomycin is a cyclic depsipeptide antibiotic that specifically targets and inhibits LspA.[4][5] LspA is a transmembrane aspartyl protease responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the lipoprotein maturation pathway.[6][7][8] Inhibition of LspA leads to the accumulation of unprocessed prolipoproteins in the bacterial inner membrane, ultimately causing cell death.[6] This mechanism of action makes LspA a compelling target for novel antibacterial agents with the potential to combat multidrug-resistant infections.[3][9] The crystal structure of LspA in complex with globomycin has been elucidated, providing a basis for structure-based drug design of novel analogs with improved potency and pharmacokinetic properties.[4][7]

High-Throughput Screening (HTS) Cascade

A typical HTS cascade for the discovery of novel globomycin derivatives involves a series of tiered assays to identify and characterize potent LspA inhibitors. The workflow is designed to efficiently screen large compound libraries and progressively narrow down the number of candidates for further development.





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